
1-(5-Bromo-2-methylphenyl)pyrrolidin-2-one
Vue d'ensemble
Description
“1-(5-Bromo-2-methylphenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C11H12BrNO . It is used in various scientific research and has been mentioned in several peer-reviewed papers .
Molecular Structure Analysis
The InChI code for “1-(5-Bromo-2-methylphenyl)pyrrolidin-2-one” is 1S/C11H12BrNO/c1-8-4-5-9(12)7-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 . This code provides a specific description of the molecule’s structure.
Applications De Recherche Scientifique
Conformational Analysis
Research by Fujiwara, Varley, and Van der Veen (1977) on 1-(2-bromophenyl)pyrrolidin-2-one and its azetidin-2-one counterpart reveals significant insights into their conformational behaviors. Their study, which includes UV data and crystal structure analyses, demonstrates that 1-(2-bromophenyl)pyrrolidin-2-one exhibits a substantial non-planar conformation in solution, a characteristic that could influence its reactivity and interaction with biological molecules or catalytic systems in synthetic applications (Fujiwara, Varley, & Van der Veen, 1977).
Corrosion Inhibition
Zarrouk et al. (2015) investigated new 1H-pyrrole-2,5-dione derivatives for their efficacy as corrosion inhibitors for carbon steel in a hydrochloric acid medium. While not directly mentioning 1-(5-Bromo-2-methylphenyl)pyrrolidin-2-one, the study on structurally related compounds suggests potential applications of such derivatives in protecting metals against corrosion, indicating the importance of molecular structure on their inhibitory effectiveness (Zarrouk et al., 2015).
Organic Synthesis Applications
In the realm of organic synthesis, the work by Mazet and Gade (2001) on bis(oxazolinyl)pyrrole and its application as a supporting ligand in palladium-catalyzed Suzuki-type C-C coupling reactions highlights the versatility of pyrrolidin-2-one derivatives. Although the specific compound is not directly studied, this research points to the potential utility of such derivatives in facilitating complex organic transformations, thereby expanding the toolkit available for synthetic chemists (Mazet & Gade, 2001).
Propriétés
IUPAC Name |
1-(5-bromo-2-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8-4-5-9(12)7-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOYZAJEWWZIMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)N2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656361 | |
| Record name | 1-(5-Bromo-2-methylphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1157775-71-7 | |
| Record name | 1-(5-Bromo-2-methylphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate](/img/structure/B1518552.png)
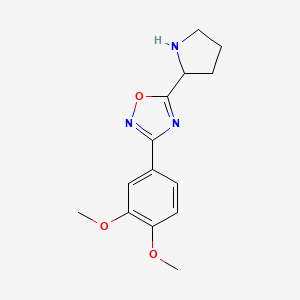
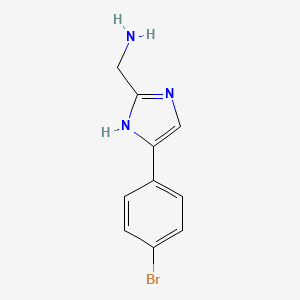
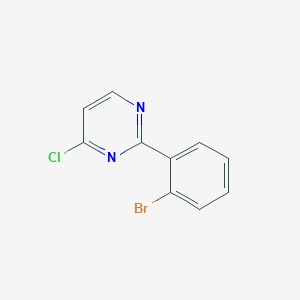


![3-Chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B1518562.png)
![4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile](/img/structure/B1518565.png)
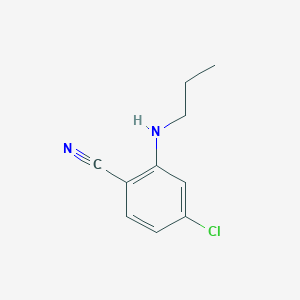
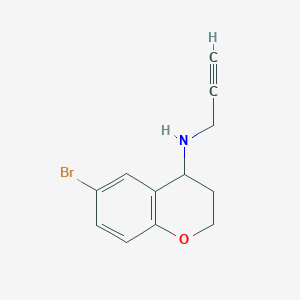
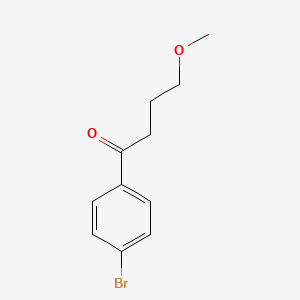
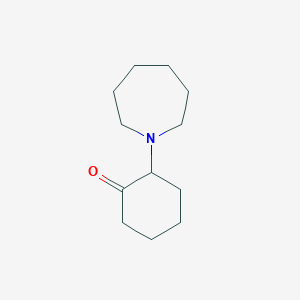
![1-(3,4-dimethylphenyl)-2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-one](/img/structure/B1518570.png)